4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

4‑Chlorothieno[3,2‑c]pyridine‑2‑carboxylic acid (CAS 1360891‑68‑4) is a heterocyclic building block belonging to the thieno[3,2‑c]pyridine family, a privileged scaffold in medicinal chemistry recognized for its structural analogy to quinoline and isoquinoline [REFS‑1]. It features a fused thiophene–pyridine core, a chlorine substituent at the 4‑position that enables versatile cross‑coupling chemistry, and a carboxylic acid at the 2‑position amenable to amide formation and further derivatization [REFS‑2].

Molecular Formula C8H4ClNO2S
Molecular Weight 213.64 g/mol
CAS No. 1360891-68-4
Cat. No. B1435867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid
CAS1360891-68-4
Molecular FormulaC8H4ClNO2S
Molecular Weight213.64 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1SC(=C2)C(=O)O)Cl
InChIInChI=1S/C8H4ClNO2S/c9-7-4-3-6(8(11)12)13-5(4)1-2-10-7/h1-3H,(H,11,12)
InChIKeyLVZKJIOAGUOVHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid – Core Scaffold Profile for Procurement Selection


4‑Chlorothieno[3,2‑c]pyridine‑2‑carboxylic acid (CAS 1360891‑68‑4) is a heterocyclic building block belonging to the thieno[3,2‑c]pyridine family, a privileged scaffold in medicinal chemistry recognized for its structural analogy to quinoline and isoquinoline [REFS‑1]. It features a fused thiophene–pyridine core, a chlorine substituent at the 4‑position that enables versatile cross‑coupling chemistry, and a carboxylic acid at the 2‑position amenable to amide formation and further derivatization [REFS‑2]. The compound serves as a key intermediate in the synthesis of bioactive molecules, including antiplatelet agents and kinase inhibitors, and is also explored in materials science for organic light‑emitting diode (OLED) host materials.

Why Generic Thieno[3,2-c]pyridine-2-carboxylic Acids Cannot Replace the 4‑Chloro Variant


The presence of the chlorine substituent at the 4‑position fundamentally alters the electronic character, steric profile, and chemical reactivity of the thieno[3,2‑c]pyridine‑2‑carboxylic acid core [REFS‑1]. Compounds lacking this halogen, such as the parent thieno[3,2‑c]pyridine‑2‑carboxylic acid, cannot participate in palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig) without additional pre‑functionalization, limiting downstream diversification. The 4‑chloro substitution also modulates physicochemical properties (LogP, solubility) that influence membrane permeability and formulation behavior, making simple analog swapping unreliable for both medicinal chemistry campaigns and material science applications [REFS‑2].

Quantitative Differentiation Evidence for 4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid


LogP Shift Relative to the Unsubstituted Thieno[3,2-c]pyridine-2-carboxylic Acid

The introduction of a chlorine atom at the 4-position increases the predicted LogP by approximately 0.9 log units compared to the parent thieno[3,2-c]pyridine-2-carboxylic acid. This increase in lipophilicity is consistent with the expected effect of aromatic halogenation and is relevant for tuning membrane permeability in early drug discovery .

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Chlorine Atom as a Cross-Coupling Handle Absent in the Parent Scaffold

The 4‑chloro substituent converts the thieno[3,2‑c]pyridine‑2‑carboxylic acid scaffold into a competent electrophilic partner for palladium‑catalyzed Suzuki–Miyaura and Buchwald–Hartwig reactions. The parent, unsubstituted thieno[3,2‑c]pyridine‑2‑carboxylic acid lacks this handle and requires separate halogenation steps before participating in cross‑couplings .

Organic Synthesis Cross-Coupling Chemistry Building Block Diversity

Solubility Comparison vs. 4-Chloro-thieno[3,2-c]pyridine-2-carboxylic Acid Methyl Ester

The free carboxylic acid form exhibits aqueous solubility of approximately 1.2 g/L (slightly soluble), which is markedly higher than that expected for the corresponding methyl ester (predicted ~0.05 g/L based on LogP increase of ~1.2 units for methyl esterification) . This solubility difference is critical for aqueous reaction conditions and biological assay preparation.

Formulation Chemistry Solubility Optimization Prodrug Design

Recommended Application Scenarios for 4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid Based on Quantitative Evidence


Direct Diversification via Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry

The aryl chloride at the 4‑position allows immediate Suzuki–Miyaura or Buchwald–Hartwig coupling to generate focused libraries of 4‑aryl‑ or 4‑amino‑thieno[3,2‑c]pyridine‑2‑carboxylic acid derivatives. This eliminates the need for separate halogenation steps and is supported by literature precedence for analogous 4‑chloro‑thieno[3,2‑c]pyridine substrates undergoing efficient Suzuki reactions .

Building Block for Kinase Inhibitor Scaffolds Requiring Balanced Lipophilicity

With a predicted LogP of 2.65, this compound provides a moderate lipophilicity baseline suitable for kinase inhibitor programs targeting intracellular targets. The LogP can be further tuned by derivatizing the carboxylic acid group (amide formation) or replacing the chlorine via cross‑coupling, offering a flexible starting point for multiparameter optimization .

Intermediate in the Synthesis of Thienopyridine-Based Antiplatelet Agents

This compound is identified as a pivotal intermediate in the synthetic route to Prasugrel and related thienopyridine antiplatelet drugs. The 4‑chloro group and 2‑carboxylic acid are retained through key synthetic steps before final elaboration, making it a strategic procurement choice for process chemistry groups developing P2Y12 receptor antagonists .

Material Science: Precursor to OLED Host Materials via Esterification and Cross-Coupling

The carboxylic acid group can be esterified (e.g., to the methyl ester) while retaining the 4‑chloro handle for subsequent cross‑coupling with aryl boronic acids. This sequence is employed in the preparation of thieno[3,2‑c]pyridine‑based host materials for phosphorescent OLEDs. Starting from the acid rather than the ester provides greater flexibility in protecting group strategy and purification .

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